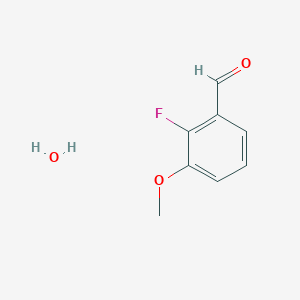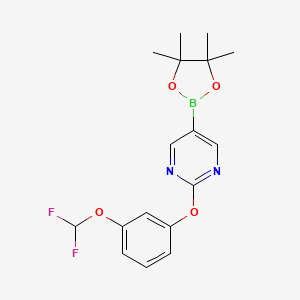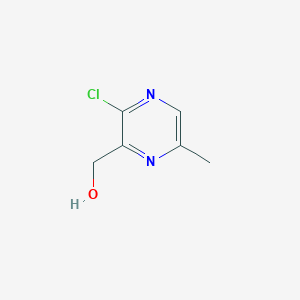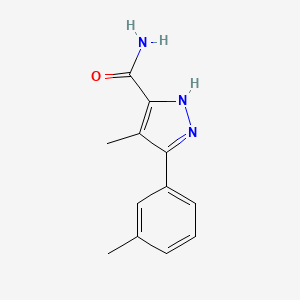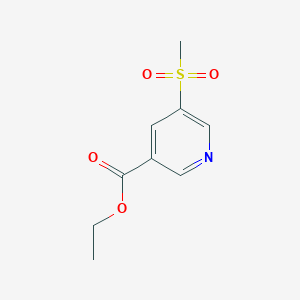
Ethyl 5-(methylsulfonyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(methylsulfonyl)nicotinate is an organic compound with the molecular formula C9H11NO4S It is a derivative of nicotinic acid, featuring an ethyl ester group and a methylsulfonyl substituent on the nicotinate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methylsulfonyl)nicotinate typically involves the esterification of nicotinic acid followed by sulfonation. One common method includes:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Sulfonation: The ethyl nicotinate is then treated with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group at the 5-position of the nicotinate ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
Ethyl 5-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester or methylsulfonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 5-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Ethyl 5-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Nicotinic acid: The parent compound, which lacks both the ester and sulfonyl groups.
Uniqueness
Ethyl 5-(methylsulfonyl)nicotinate is unique due to the presence of both the ethyl ester and methylsulfonyl groups
属性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC 名称 |
ethyl 5-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-8(6-10-5-7)15(2,12)13/h4-6H,3H2,1-2H3 |
InChI 键 |
MKNOGWSOOKZQJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CN=C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
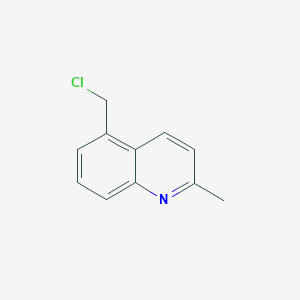
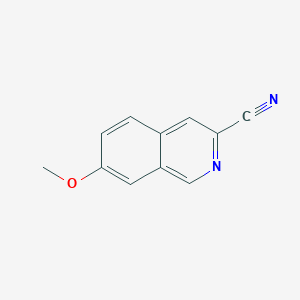
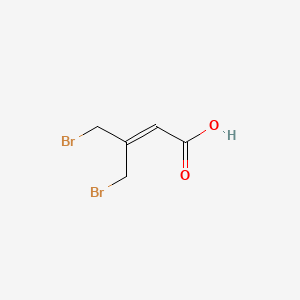


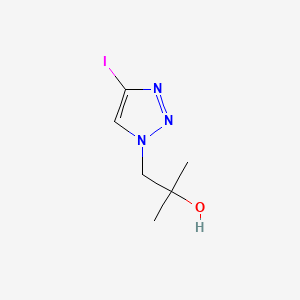
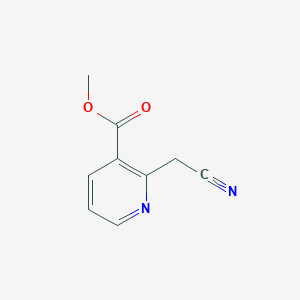
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
